4-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}oxane-4-carboxamide

Catalog No.
S6828757
CAS No.
1058208-92-6
M.F
C22H27NO2S
M. Wt
369.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}o...

CAS Number

1058208-92-6

Product Name

4-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}oxane-4-carboxamide

IUPAC Name

4-phenyl-N-[(1-thiophen-2-ylcyclopentyl)methyl]oxane-4-carboxamide

Molecular Formula

C22H27NO2S

Molecular Weight

369.5 g/mol

InChI

InChI=1S/C22H27NO2S/c24-20(22(12-14-25-15-13-22)18-7-2-1-3-8-18)23-17-21(10-4-5-11-21)19-9-6-16-26-19/h1-3,6-9,16H,4-5,10-15,17H2,(H,23,24)

InChI Key

LBCFHQUQICQDSW-UHFFFAOYSA-N

SMILES

C1CCC(C1)(CNC(=O)C2(CCOCC2)C3=CC=CC=C3)C4=CC=CS4

Canonical SMILES

C1CCC(C1)(CNC(=O)C2(CCOCC2)C3=CC=CC=C3)C4=CC=CS4

The compound 4-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}oxane-4-carboxamide is a complex organic molecule characterized by its unique structure, which includes a phenyl group, a cyclopentyl moiety, and a thiophene ring. Its molecular formula is C20H26N2O3SC_{20}H_{26}N_{2}O_{3}S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms. This compound belongs to a class of oxane derivatives that have garnered interest in medicinal chemistry due to their potential biological activities.

The chemical reactivity of 4-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}oxane-4-carboxamide can be explored through various types of reactions:

  • Hydrolysis: The carboxamide group can undergo hydrolysis under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid and amine.
  • Nucleophilic Substitution: The oxane structure may participate in nucleophilic substitution reactions, particularly at the carbon atom adjacent to the nitrogen atom in the amide group.
  • Oxidation: The thiophene ring can be oxidized, potentially altering its electronic properties and reactivity.

Research indicates that compounds similar to 4-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}oxane-4-carboxamide exhibit various biological activities:

  • Antitumor Activity: Some derivatives have shown promise in inhibiting tumor growth in preclinical studies.
  • Antimicrobial Properties: The presence of the thiophene ring may enhance antimicrobial activity against certain pathogens.
  • Neurological Effects: Compounds with similar structures have been investigated for their potential effects on neurotransmitter systems, indicating possible applications in treating neurological disorders.

The synthesis of 4-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}oxane-4-carboxamide typically involves several steps:

  • Formation of the Thiophene Ring: Synthesis begins with the preparation of the thiophene derivative through cyclization reactions.
  • Cyclopentyl Introduction: The cyclopentyl moiety can be introduced via alkylation reactions with appropriate precursors.
  • Amide Bond Formation: The final step involves coupling the phenyl and thiophene components with an amine to form the carboxamide linkage.

The applications of 4-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}oxane-4-carboxamide are diverse:

  • Pharmaceutical Development: Its potential antitumor and antimicrobial properties make it a candidate for drug development.
  • Material Science: The compound may be explored for its properties in creating novel materials or coatings due to its unique chemical structure.

Studies on the interactions of 4-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}oxane-4-carboxamide with biological targets are crucial for understanding its pharmacodynamics:

  • Receptor Binding Assays: Investigations into how this compound interacts with specific receptors can provide insights into its mechanism of action.
  • Enzyme Inhibition Studies: Assessing its ability to inhibit enzymes related to disease pathways can reveal therapeutic potential.

Several compounds share structural similarities with 4-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}oxane-4-carboxamide. Here are some notable examples:

Compound NameStructure FeaturesBiological Activity
4-Phenyl-N-(1-thiophen-2-yl)cyclohexanecarboxamideCyclohexane instead of cyclopentaneAntitumor
N-(4-chlorophenyl)-N-[1-(thiophen-2-yl)ethyl]carbamateChlorine substitutionAntimicrobial
4-(N-methylcarbamoyl)phenyl-thiophene derivativeCarbamate groupNeuroprotective

Uniqueness Highlight

4-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}oxane-4-carboxamide is unique due to its specific combination of functional groups that may confer distinct biological properties not found in other similar compounds. Its oxane structure combined with the thiophene and cyclopentane rings offers potential for novel interactions within biological systems.

This detailed examination underscores the importance of 4-phenyl-N-{[1-(thiophen-2-yl)cyclopentyl]methyl}oxane-4-carboxamide as a compound of interest in both research and application contexts within medicinal chemistry and beyond.

XLogP3

4.4

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

369.17625028 g/mol

Monoisotopic Mass

369.17625028 g/mol

Heavy Atom Count

26

Dates

Last modified: 11-23-2023

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